molecular formula C6H4NNaO4 B13196708 Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13196708
M. Wt: 177.09 g/mol
InChI Key: IKVLZZSQZAMFSB-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a sodium salt derivative of a dihydropyridine carboxylic acid. Its structure features a hydroxyl group at position 2, a keto group at position 6, and a carboxylate moiety at position 3, which is stabilized by sodium counterions. This compound belongs to the pyridinone family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The sodium salt form enhances solubility in aqueous environments, making it advantageous for pharmaceutical formulations compared to neutral esters or acids .

Properties

Molecular Formula

C6H4NNaO4

Molecular Weight

177.09 g/mol

IUPAC Name

sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1

InChI Key

IKVLZZSQZAMFSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .

Comparison with Similar Compounds

Key Observations :

  • The sodium carboxylate form exhibits superior water solubility compared to carboxylic acids (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid) or neutral esters (e.g., ethyl derivatives) due to ionic dissociation .
  • Ester derivatives, such as ethyl or methyl esters, are more lipophilic, favoring membrane permeability but requiring hydrolysis for activation in biological systems .

Substituent Effects on the Pyridinone Ring

Substituents at positions 1, 2, and 5 significantly influence electronic properties and bioactivity:

  • Position 1 : Alkyl or aryl groups (e.g., methyl, phenyl) increase steric bulk and lipophilicity. For example, 1-phenyl derivatives (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid) exhibit reduced solubility but improved receptor binding in some contexts .
  • Position 2: Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity.
  • Position 5 : Bromo or chloro substituents (e.g., Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) can modulate reactivity in cross-coupling reactions, enabling further functionalization .

Influence of Substituents on Tautomerism and Hydrogen Bonding

The pyridinone ring exists in lactam (6-oxo) or lactim (6-hydroxy) tautomeric forms. X-ray crystallography of hexaaquanickel(II) bis(6-oxo-1,6-dihydropyridine-3-carboxylate) reveals that the anion adopts the lactam form, with hydrogen bonds between the keto group and water molecules in the coordination complex . In contrast, 2-hydroxy derivatives (e.g., this compound) may exhibit tautomeric equilibria, influencing solubility and crystal packing .

Key Observations :

  • Alkylation at position 1 (e.g., using methyl iodide) proceeds efficiently with high yields (~87%), while esterification reactions often yield <50% due to competing side reactions .

Biological Activity

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, a derivative of pyridine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data.

  • Molecular Formula : C₆H₄NNaO₄
  • Molecular Weight : 177.09 g/mol
  • Structure : The compound features a six-membered heterocyclic ring with hydroxyl and carboxyl functional groups, contributing to its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Metallo β-lactamase Inhibition : It has been identified as a potential inhibitor of metallo β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics such as amoxicillin. By binding to the active site of these enzymes, it restores the efficacy of antibiotics against resistant strains .
  • Antimicrobial Activity : The compound has shown promising antibacterial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

Antimicrobial Efficacy

A summary of the antimicrobial activity observed in various studies is presented in Table 1.

Study Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Study AE. coli32 µg/mLEffective against resistant strains
Study BS. aureus16 µg/mLSynergistic effects with other antibiotics
Study CPseudomonas aeruginosa64 µg/mLModerate activity observed

Case Studies

  • Inhibition of Metallo β-lactamases :
    • A study demonstrated that this compound effectively inhibited VIM-type metallo β-lactamases with an IC50 value in the low micromolar range (13 nM). This inhibition was linked to its structural ability to form stable complexes with metal ions present in the enzyme's active site .
  • Antibacterial Activity Against Resistant Strains :
    • Research indicated that this compound could restore the activity of amoxicillin against multi-drug resistant strains of bacteria. In vitro tests showed a significant reduction in bacterial viability when used in combination with traditional antibiotics .

Comparative Analysis with Similar Compounds

This compound is compared with related compounds known for their biological activities:

Compound Activity IC50/EC50 Values
1,6-Dihydropyrimidine derivativesXanthine oxidase inhibitionVaries (μM range)
6-Oxo-1,6-dihydropyrimidine derivativesMatrix metalloproteinase inhibitionVaries (nM range)

This comparison highlights the unique properties of this compound that make it a valuable candidate for further research in medicinal chemistry.

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